molecular formula C20H22N4O3 B2707827 2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide CAS No. 920117-42-6

2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide

Cat. No.: B2707827
CAS No.: 920117-42-6
M. Wt: 366.421
InChI Key: KKLMSUZPRWVPRU-UHFFFAOYSA-N
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Description

The compound “2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furyl group, a benzimidazole ring, and a carboxamide group . The molecular formula is C20H22N4O3.


Molecular Structure Analysis

The benzimidazole ring system is a key structural motif in this molecule, which is also found in many biologically active molecules . The furyl group and the carboxamide group are attached to this ring system.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzimidazoles in general are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, and can act as ligands in coordination chemistry .

Scientific Research Applications

Synthesis and Reactivity

Benzimidazoles with furyl and thienyl substituents, including those related to the provided compound, have been synthesized through condensation reactions, showcasing their potential in creating diverse molecular architectures (Lee, I., Jeoung, E., & Lee, Chang Kiu, 1996) Chemistry of Heterocyclic Compounds. These syntheses demonstrate the versatility of benzimidazole derivatives in chemical synthesis, potentially leading to a wide range of applications in medicinal chemistry and materials science.

Antibacterial Activity

Compounds related to the provided chemical structure, specifically those incorporating furyl and benzimidazole units, have been evaluated for their in-vitro antibacterial activity. Such studies indicate the potential of these molecules in developing new antibacterial agents. For instance, N-substituted piperazinyl quinolones with furyl groups have shown comparable antibacterial activity to reference drugs against certain bacteria, highlighting the therapeutic potential of furyl-benzimidazole derivatives (Foroumadi, A., Emami, S., Haghighat, P., & Moshafi, M., 1999) Pharmacy and Pharmacology Communications.

Photolysis Studies

Research into the photolysis of benzimidazole derivatives, such as 2-(2-furyl)benzimidazole, provides insight into their stability and reactivity under light exposure. These studies are crucial for understanding the environmental behavior and degradation pathways of such compounds, potentially influencing their application in photostable materials or as photoactive agents in chemical processes (Mahran, M. R., Sidky, M., & Wamhoff, H., 1983) Chemosphere.

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their corrosion inhibition properties, offering valuable applications in protecting metals against corrosion. This research area explores the potential use of such compounds in coatings and treatments for metal preservation, particularly in aggressive environments (Yadav, M., Kumar, Sumit, & Purkait, Taniya, et al., 2016) Journal of Molecular Liquids.

Catalytic Applications

The development of catalysts incorporating benzimidazole and furyl groups for facilitating chemical reactions, especially in aqueous media, underscores the role of such compounds in green chemistry. These catalysts are designed to enhance the efficiency and selectivity of chemical transformations, contributing to more sustainable industrial processes (Bumagin, N. A., Petkevich, S. K., & Kletskov, A., et al., 2019) Chemistry of Heterocyclic Compounds.

Properties

IUPAC Name

N-[[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19(23-10-4-1-5-11-23)14-24-16-8-3-2-7-15(16)22-18(24)13-21-20(26)17-9-6-12-27-17/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLMSUZPRWVPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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